N-[2-[(2,2-dimethoxycyclobutyl)amino]ethyl]-3-methylbenzamide
Description
N-[2-[(2,2-dimethoxycyclobutyl)amino]ethyl]-3-methylbenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring substituted with two methoxy groups, an aminoethyl chain, and a benzamide moiety with a methyl group at the meta position. Its unique structure makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
N-[2-[(2,2-dimethoxycyclobutyl)amino]ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-5-4-6-13(11-12)15(19)18-10-9-17-14-7-8-16(14,20-2)21-3/h4-6,11,14,17H,7-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVQJYKJINQYTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2CCC2(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,2-dimethoxycyclobutyl)amino]ethyl]-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile.
Introduction of methoxy groups: The cyclobutyl ring is then functionalized with methoxy groups using methylation reactions under basic conditions.
Attachment of the aminoethyl chain: The aminoethyl chain is introduced via a nucleophilic substitution reaction using an appropriate alkyl halide and an amine.
Formation of the benzamide moiety: The final step involves the coupling of the aminoethyl-substituted cyclobutyl compound with 3-methylbenzoic acid or its derivatives through an amide bond formation reaction using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,2-dimethoxycyclobutyl)amino]ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-[(2,2-dimethoxycyclobutyl)amino]ethyl]-3-methylbenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction typically involves binding to the active site or allosteric site of the target protein, leading to modulation of its activity. The exact molecular pathways involved can vary and require detailed biochemical and pharmacological studies to elucidate.
Comparison with Similar Compounds
N-[2-[(2,2-dimethoxycyclobutyl)amino]ethyl]-3-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:
N-[2-(Cyclobutylamino)ethyl]-3-methylbenzamide: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.
N-[2-[(2,2-dimethoxycyclopropyl)amino]ethyl]-3-methylbenzamide: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to differences in ring strain and stability.
N-[2-[(2,2-dimethoxycyclobutyl)amino]ethyl]-4-methylbenzamide: The position of the methyl group on the benzamide moiety is different, which can influence the compound’s overall properties.
These comparisons help to understand the structure-activity relationships and guide the design of new compounds with improved properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
